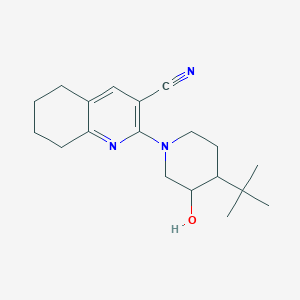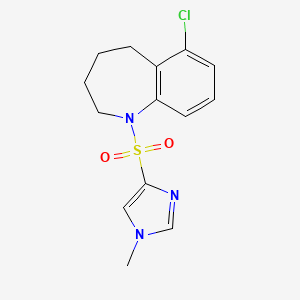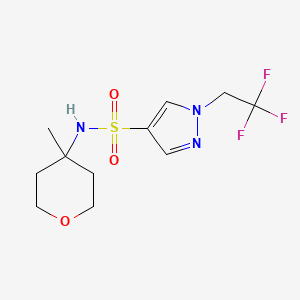![molecular formula C17H22N4O B7359651 N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. CPI has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the body. The activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, one of the limitations of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of other diseases such as autoimmune disorders, metabolic disorders, and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in vivo to better understand its efficacy and safety profile.
Synthesemethoden
The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine in the presence of a coupling agent and a base. The resulting compound is then purified by column chromatography to obtain N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(16-14-6-1-2-7-15(14)19-20-16)18-11-13-5-3-4-10-21(13)12-8-9-12/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFRVVTEWSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=NNC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)

![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)

![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)